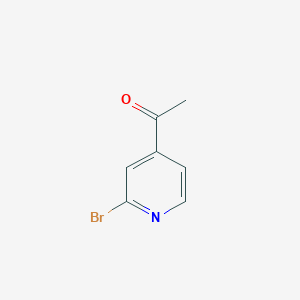

1-(2-Bromopyridin-4-yl)ethanone

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-bromopyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOXYYMZTJBJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568064 | |

| Record name | 1-(2-Bromopyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864674-02-2 | |

| Record name | 1-(2-Bromopyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromopyridin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Bromopyridin 4 Yl Ethanone

Established Synthetic Pathways to the Pyridine (B92270) Core

The construction of the substituted pyridine ring is a critical aspect of the synthesis of 1-(2-Bromopyridin-4-yl)ethanone. This section explores the foundational steps, including the selection of precursors, the introduction of the essential acetyl group, and the regioselective placement of the bromine atom.

Precursor Compounds and Starting Materials

The synthesis of pyridine derivatives often begins with readily available and commercially viable starting materials. In the context of this compound, a common precursor is 4-acetylpyridine (B144475). This compound serves as a scaffold upon which the necessary functional groups can be introduced. Another relevant starting material is 2-bromopyridine (B144113), which can be manipulated to introduce the acetyl group at the 4-position.

Strategic Introduction of the Acetyl Moiety

The acetyl group is a crucial functional group in the target molecule. One established method for its introduction onto a pyridine ring is through acylation reactions. For example, 2-bromopyridine can be acylated via a Grignard reagent-mediated reaction to yield 2-acetylpyridine (B122185). wikipedia.org This approach highlights the use of organometallic reagents to form carbon-carbon bonds on the pyridine core.

Alternatively, the acetyl group can be present in the starting material, as in the case of 4-acetylpyridine. The synthesis of 4-acetylpyridine itself can be achieved through various methods, including the oxidation of 4-ethylpyridine.

Regioselective Bromination Approaches at the Pyridine Ring

Achieving the desired regiochemistry during the bromination of the pyridine ring is a significant challenge due to the electronic nature of the heterocycle. Direct bromination of pyridine often leads to a mixture of products and can require harsh conditions. chemrxiv.org

To overcome this, methods involving pyridine N-oxides have been developed. The N-oxide activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions, and can facilitate regioselective bromination. tcichemicals.comresearchgate.net For instance, the bromination of pyridine N-oxide derivatives can be achieved with high regioselectivity using reagents like oxalyl bromide in the presence of triethylamine. researchgate.net Another approach involves the use of p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as a nucleophilic bromide source. tcichemicals.com

A specific method for the synthesis of α-bromo-4-acetylpyridine hydrobromide involves treating 4-acetylpyridine with pyridinium (B92312) bromide perbromide in glacial acetic acid. prepchem.com This highlights a direct bromination approach under specific conditions to achieve the desired product.

Catalytic Systems and Reaction Conditions in Synthesis

Modern synthetic organic chemistry heavily relies on catalytic systems to enhance reaction efficiency, selectivity, and scope. The synthesis of brominated pyridines and their derivatives is no exception, with palladium-catalyzed transformations and Grignard reagents playing pivotal roles.

Palladium-Catalyzed Transformations for Brominated Pyridines

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of brominated pyridines, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to introduce various substituents onto the pyridine ring. worktribe.com These reactions typically involve the coupling of a bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.

Furthermore, palladium-catalyzed direct C-H functionalization has emerged as an efficient strategy. For instance, the direct arylation of pyridine N-oxide with 2-bromoacetanilides can be achieved using a palladium catalyst, providing a route to 2-arylpyridine N-oxides. nih.gov Palladium-catalyzed C-H halogenation of bipyridine N-oxides has also been reported, demonstrating the versatility of this approach for introducing halogens at specific positions. acs.org The synthesis of substituted pyridines can also be achieved from α,β-unsaturated oxime ethers through a palladium(II)-catalyzed C-H alkenylation followed by an aza-6π-electrocyclization. nih.govacs.org

Table 1: Examples of Palladium-Catalyzed Reactions in Pyridine Synthesis

| Reaction Type | Substrates | Catalyst System | Product Type |

| Suzuki Cross-Coupling | Halogenated heteroaromatics, Pyridylboronic acids | Palladium catalyst | Highly substituted bipyridines and pyrazinopyridines worktribe.com |

| Direct Arylation | Pyridine N-oxide, 2-Bromoacetanilides | Palladium catalyst | 2-(2-Acetamidoaryl)pyridine N-oxides nih.gov |

| C-H Halogenation | Bipyridine N-oxides | Pd(OAc)₂, NCS or NBS | 3-Chloro- or 3-bromobipyridine N-oxides acs.org |

| C-H Alkenylation/Electrocyclization | α,β-Unsaturated oxime ethers, Alkenes | Pd(OAc)₂, Ligand | Multi-substituted pyridines nih.govacs.org |

Utilization of Grignard Reagents in Pyridine Derivatives Synthesis

Grignard reagents are highly versatile organometallic compounds used extensively in organic synthesis for the formation of carbon-carbon bonds. In pyridine chemistry, they are instrumental in the synthesis of substituted pyridines. rsc.org

One key application is the reaction of Grignard reagents with pyridine N-oxides, which can lead to the formation of 2-substituted pyridines. organic-chemistry.orgdiva-portal.org This reaction provides a pathway to introduce a wide range of alkyl, aryl, and other functional groups at the C2 position of the pyridine ring. The reaction conditions, such as temperature, can be controlled to favor specific outcomes. diva-portal.org

Furthermore, Grignard reagents can be used in the dearomative alkylation of pyridinium ions. This has been demonstrated in a catalytic enantioselective method for the synthesis of chiral dihydro-4-pyridones from in situ-formed N-acylpyridinium salts using Grignard reagents as nucleophiles in the presence of a chiral copper(I) complex. nih.gov

Table 2: Applications of Grignard Reagents in Pyridine Synthesis

| Reaction | Pyridine Substrate | Grignard Reagent | Product |

| Addition to N-oxide | Pyridine N-oxide | Alkyl/Aryl-MgX | 2-Substituted Pyridine organic-chemistry.org |

| Dearomative Alkylation | N-Acylpyridinium Salt | Alkyl-MgX | Dihydro-4-pyridone nih.gov |

Alternative Metal-Mediated or Transition-Metal-Free Methods

While palladium-catalyzed cross-coupling reactions are common for synthesizing aryl ketones, alternative methods that avoid heavy metals are of significant interest to reduce cost and toxicity. One such alternative involves the use of Grignard reagents. For example, the reaction of 2-bromo-4-cyanopyridine (B76586) with a Grignard reagent like methylmagnesium bromide can produce this compound. This process, while still metal-mediated by magnesium, circumvents the need for transition metals.

Transition-metal-free approaches are also being explored. These methods often rely on the inherent reactivity of the starting materials under specific conditions. While less common for the direct introduction of an acetyl group, nucleophilic aromatic substitution (SNAr) reactions represent a potential pathway. More often, transition-metal-free syntheses may involve modifying a pre-existing functional group on the pyridine ring. Recent research has highlighted metal-free methods for synthesizing various heterocyclic compounds, which could potentially be adapted for this compound. researchgate.netrsc.orgresearchgate.netnih.govnih.gov

Advanced Synthetic Strategies and Process Optimization

To meet the demand for efficient and scalable production of this compound, advanced synthetic strategies are being developed to improve reaction efficiency, minimize waste, and ensure high product purity.

One-Pot Synthetic Approaches

One-pot syntheses, which involve multiple reaction steps in a single vessel without isolating intermediates, offer significant advantages in terms of efficiency and cost. researchgate.net A one-pot method for synthesizing this compound can start from 2-bromopyridine. This can involve a sequence such as lithiation followed by a reaction with an acetylating agent. For instance, 2-bromopyridine can be treated with a strong base like lithium diisopropylamide (LDA) to form a lithiated intermediate, which then reacts with an acetyl source like N,N-dimethylacetamide to yield the final product. This streamlined approach minimizes losses that can occur during the purification of intermediates.

Flow Chemistry and Continuous Synthesis Considerations

Flow chemistry, or continuous manufacturing, presents a modern alternative to traditional batch processing, offering enhanced safety, improved heat and mass transfer, and greater reproducibility. For the synthesis of this compound, a flow chemistry process could involve pumping a solution of starting materials, such as 2-bromo-4-iodopyridine (B27774) and a vinyl ether, through a heated reactor column containing a palladium catalyst. This would allow for the continuous collection of the product. This method provides precise control over reaction parameters like temperature, pressure, and residence time, potentially leading to higher yields and purity.

Evaluation of Reaction Yields and Purity Profiles

The effectiveness of a synthetic method is determined by its yield and the purity of the resulting product. Different methods for synthesizing this compound show a range of outcomes.

Cross-coupling reactions, such as Stille or Suzuki couplings, are known for being high-yielding, often with yields greater than 80-90% under optimal conditions. The product from these methods is generally of high purity, though trace metal catalyst contamination may necessitate further purification steps.

Grignard-based methods can also provide good yields, typically between 60-75%, but may require careful control of reaction conditions to prevent the formation of byproducts. The purity can be impacted by unreacted starting materials and side products from the Grignard reagent's high reactivity.

One-pot syntheses offer high throughput but can pose purification challenges due to the presence of multiple reagents and byproducts in the final reaction mixture. However, with careful optimization, yields can be comparable to traditional multi-step methods with acceptable purity.

Here is a summary of typical yields for various synthetic approaches to this compound:

Reactivity and Mechanistic Investigations of 1 2 Bromopyridin 4 Yl Ethanone

Reactivity of the Halogen (Bromine) at the Pyridine (B92270) Ring

The bromine atom on the pyridine ring is a key functional group that dictates much of the compound's reactivity, particularly in the realm of carbon-carbon and carbon-heteroatom bond formation.

Nucleophilic Substitution Reactions on Bromopyridines

Nucleophilic substitution on bromopyridines is a fundamental class of reactions where a nucleophile replaces the bromine atom. wikipedia.org The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates these reactions, especially at the 2- and 4-positions. In the context of 1-(2-Bromopyridin-4-yl)ethanone, the bromine at the 2-position is susceptible to attack by various nucleophiles. pearson.com

The reaction of 2-bromopyridine (B144113) with sodium amide to form 2-aminopyridine (B139424) is a classic example of such a transformation. pearson.com This type of reaction, often proceeding through a nucleophilic aromatic substitution (SNAr) mechanism, is crucial for introducing amine functionalities. Furthermore, photostimulated reactions of 2-bromopyridine with nitrile-stabilized carbanions and other nucleophiles have been investigated, expanding the scope of possible substitutions. acs.org

It is important to note that the reactivity can be influenced by the reaction conditions and the nature of the nucleophile. For instance, the reaction of 2-bromopyridine with butyllithium (B86547) leads to the formation of 2-lithiopyridine, a versatile organometallic reagent, rather than direct substitution. wikipedia.orgchempanda.com

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and 2-bromopyridines are common substrates for these transformations. idexlab.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.org The Suzuki reaction of 2-bromopyridine derivatives has been extensively studied and is a reliable method for synthesizing aryl- and heteroaryl-substituted pyridines. researchgate.netnih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can significantly impact the efficiency and outcome of the coupling. researchgate.net For instance, a phosphine-free palladium catalytic system has been shown to be highly active for the C-H bond activation/arylation of heterocycles with 6-substituted 2-bromopyridines. idexlab.com

Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne to create a carbon-carbon triple bond. wikipedia.org The Sonogashira reaction is a powerful method for the synthesis of alkynylpyridines. scirp.orgresearchgate.netscirp.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgscirp.org Studies have shown that various functional groups on both the bromopyridine and the alkyne are tolerated, making it a versatile synthetic tool. scirp.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling the bromopyridine with an amine. acs.orgscispace.comnih.govacs.org It is a widely used method for the synthesis of aminopyridines. acs.org The use of specialized ligands is often necessary to overcome challenges such as the chelation of the pyridine nitrogen to the palladium catalyst. acs.org A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed using sealed tubes to prevent the escape of the amine. acs.orgscispace.comnih.govacs.org

Table 1: Overview of Cross-Coupling Reactions with 2-Bromopyridine Derivatives

| Reaction Name | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acids/esters | Pd catalyst, base | Forms C-C single bonds; versatile for aryl/heteroaryl substitution. wikipedia.orgresearchgate.net |

| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, base | Forms C-C triple bonds; synthesizes alkynylpyridines. wikipedia.orgscirp.org |

| Buchwald-Hartwig | Amines | Pd catalyst, ligand, base | Forms C-N bonds; synthesizes aminopyridines. acs.orgacs.org |

Radical Reactions Involving Brominated Pyridines

Radical reactions offer an alternative pathway for the functionalization of bromopyridines. These reactions typically involve the generation of a pyridyl radical through homolytic cleavage of the carbon-bromine bond. libretexts.org This can be achieved using various methods, including photoredox catalysis. nih.gov

Once generated, the pyridyl radical can participate in a variety of reactions, such as addition to alkenes and alkynes. nih.gov The reactivity of these radicals can be influenced by the reaction solvent, with different solvents promoting different reaction pathways. nih.gov For example, in the photoredox alkylation of halopyridines, the use of 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent enables the hydroarylation of simple electron-neutral olefins. nih.gov The stability of the resulting radical intermediates plays a crucial role in determining the regioselectivity of these reactions. youtube.com

Reactivity of the Ketone (Ethanone) Moiety

The ketone group in this compound provides a second site for chemical modification, allowing for a range of carbonyl-specific transformations.

Carbonyl Condensation Reactions and Adduct Formation

The ketone functionality can undergo condensation reactions with various electrophiles. A notable example is the Claisen-Schmidt condensation, where 2-acetylpyridine (B122185) reacts with aldehydes to form chalcone-like structures. ichem.mdichem.md However, these reactions can sometimes lead to a mixture of products, including Michael adducts and more complex cyclized compounds. ichem.mdichem.mdrsc.org The reaction between 2-acetylpyridine and 2-formylpyridine, for instance, can yield a series of compounds through a domino reaction sequence involving aldol (B89426) condensation and Michael addition. ichem.mdichem.md

Reduction and Oxidation Reactions of the Ketone Group

The ketone group is readily susceptible to both reduction and oxidation.

Reduction: The reduction of acetylpyridines can yield either the corresponding secondary alcohol or the fully reduced ethylpyridine, depending on the reaction conditions and the reducing agent employed. cas.cz For example, reduction with zinc and formic acid tends to produce the ethylpyridine, while reduction with amalgamated zinc and hydrochloric acid primarily yields the secondary alcohol. cas.cz Asymmetric reduction of acetylpyridines to optically active pyridylethanols can be achieved electrochemically in the presence of chiral alkaloids like brucine (B1667951) and strychnine. acs.org

Oxidation: While the direct oxidation of the ketone in this compound is less commonly explored in the provided context, the pyridine ring itself can be oxidized to the N-oxide. This transformation can alter the reactivity of the molecule. For instance, the preparation of pyrithione (B72027) involves the oxidation of 2-bromopyridine to its N-oxide, followed by substitution to introduce the thiol group. wikipedia.org The oxidation of pyridine nucleotides by certain compounds can also be a relevant area of study. nih.gov

Table 2: Summary of Reactions at the Ketone Moiety of Acetylpyridines

| Reaction Type | Reagents/Conditions | Product(s) |

|---|---|---|

| Condensation | Aldehydes, base (e.g., Claisen-Schmidt) | Chalcones, Michael adducts, cyclized products. ichem.mdichem.md |

| Reduction | Zinc/formic acid | Ethylpyridines. cas.cz |

| Reduction | Amalgamated zinc/hydrochloric acid | Secondary alcohols. cas.cz |

| Asymmetric Reduction | Electrochemical, chiral alkaloids | Optically active secondary alcohols. acs.org |

| Oxidation (of pyridine) | Peracid | Pyridine-N-oxide. wikipedia.org |

Alpha-Halogenation and Subsequent Functionalizations

The presence of a methyl ketone group in this compound allows for the facile introduction of a halogen atom at the alpha-position, creating an even more versatile synthetic intermediate, 2-bromo-1-(2-bromopyridin-4-yl)ethanone. This alpha-halogenation reaction typically proceeds under acidic conditions, where the acid catalyzes the formation of an enol intermediate. libretexts.orglibretexts.org This enol then acts as a nucleophile, attacking an electrophilic halogen source like bromine (Br₂). libretexts.orgmasterorganicchemistry.com For instance, the bromination of acetophenone (B1666503) derivatives, structurally similar to the title compound, has been successfully achieved using reagents like pyridine hydrobromide perbromide in acetic acid at elevated temperatures. nih.gov One study demonstrated that the reaction of 4'-chloroacetophenone (B41964) with this reagent at 90°C for 3 hours resulted in an 85% yield of the corresponding α-bromoacetophenone. nih.gov

The resulting α-haloketone, 2-bromo-1-(2-bromopyridin-4-yl)ethanone, is a highly valuable precursor for the synthesis of various heterocyclic systems. One of the most prominent applications is in the Hantzsch thiazole (B1198619) synthesis. nih.govencyclopedia.pub This reaction involves the condensation of the α-bromoketone with a thioamide, such as thioacetamide (B46855), to form a thiazole ring. nih.govresearchgate.net This method is a cornerstone in the synthesis of a wide variety of substituted thiazoles, which are significant scaffolds in medicinal chemistry. nih.govnih.gov For example, the reaction of 2-bromo-1-(4-halophenyl)ethan-1-ones with thioacetamide in DMF at room temperature is a known method for producing 4-(4-halophenyl)-2-methylthiazoles. nih.gov

Dual Functionality and Chemo-selectivity Studies

The synthetic utility of this compound is significantly enhanced by the presence of two distinct reactive sites: the bromine atom on the pyridine ring and the carbonyl group of the ketone. This dual functionality opens up possibilities for selective transformations and tandem reactions, allowing for the strategic construction of complex molecular architectures.

Selective Transformations of the Bromine Atom

The bromine atom at the 2-position of the pyridine ring is susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. nih.govlibretexts.orgyonedalabs.commdpi.com While specific conditions for this compound are not extensively documented in readily available literature, general protocols for the Suzuki-Miyaura coupling of 2-bromopyridines are well-established. researchgate.net For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been achieved using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in 1,4-dioxane. mdpi.com Such conditions could likely be adapted for the title compound.

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nrochemistry.comwikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov The reactivity of the aryl halide in Sonogashira coupling generally follows the trend I > Br > Cl, making 2-bromopyridines suitable substrates. nrochemistry.com Typical conditions involve a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper salt such as CuI, and an amine base like diisopropylamine (B44863) in a solvent such as THF. nrochemistry.com

Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond by coupling the bromopyridine with an amine in the presence of a palladium catalyst and a base. wikipedia.orgnih.govlibretexts.orgnih.gov Practical methods for the Buchwald-Hartwig amination of 2-bromopyridines, even with volatile amines, have been developed, significantly expanding the scope of accessible aminopyridine derivatives. nih.gov

A summary of potential cross-coupling reactions at the bromine atom is presented below:

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (General Example) | Resulting Bond |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | C-C |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | C-C (alkynyl) |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-N |

Selective Transformations of the Ketone Group

The ketone functionality in this compound can undergo a variety of transformations, offering another avenue for molecular diversification.

Reduction: The ketone can be selectively reduced to the corresponding alcohol, 1-(2-bromopyridin-4-yl)ethanol. A variety of reducing agents can be employed, with the choice of reagent potentially influencing the chemoselectivity in the presence of the bromine atom. While specific studies on this molecule are scarce, methods for the chemoselective reduction of aldehydes in the presence of ketones using reagents like NaBH₄ with acetylacetone (B45752) have been developed, highlighting the potential for selective transformations. rsc.org

Grignard Reaction: The addition of a Grignard reagent (R-MgBr) to the carbonyl group would yield a tertiary alcohol after workup. A key challenge in this transformation would be the potential for the Grignard reagent to react with the bromine atom on the pyridine ring. However, studies on the chemoselective Grignard reaction with 1-bromo-4-chlorobenzene (B145707) have shown that the Grignard reagent can be formed selectively at the more reactive bromine position, suggesting that with careful control of reaction conditions, selective addition to the ketone might be achievable. ed.gov

Tandem Reactions Leveraging Both Reactive Centers

The presence of both the bromine atom and the ketone group allows for the design of tandem or sequential one-pot reactions, providing a rapid increase in molecular complexity. While specific examples for this compound are not readily found in the literature, the potential for such transformations is significant.

Another possibility involves the initial functionalization of the ketone, for example, through a Wittig reaction to form an alkene, followed by a Heck reaction at the bromine position. The success of such a sequence would heavily depend on the compatibility of the reagents and intermediates with both functional groups.

Applications As a Synthetic Building Block and Intermediate

Construction of Complex Heterocyclic Systems

The dual reactivity of 1-(2-Bromopyridin-4-yl)ethanone, stemming from its bromo and acetyl functionalities, allows for its use in a variety of synthetic transformations to generate diverse heterocyclic structures.

Synthesis of Substituted Pyridine (B92270) Derivatives

The bromine atom on the pyridine ring of this compound serves as a key handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with an organoboron compound, such as a boronic acid or ester. This is a powerful method for introducing aryl, heteroaryl, or alkyl groups at the 2-position of the pyridine ring.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 2-bromopyridine (B144113) and a terminal alkyne. chemicalbook.com This is a widely used method for the synthesis of arylalkynes, which are important intermediates in organic synthesis.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the bromopyridine with an amine. This is a crucial transformation for the synthesis of aminopyridine derivatives, which are prevalent in many biologically active compounds. thieme-connect.dechemicalbook.com

The following table summarizes these key cross-coupling reactions:

| Reaction Name | Coupling Partner | Bond Formed | Resulting Derivative |

| Suzuki-Miyaura Coupling | Organoboron Compound | C-C | 2-Aryl/Alkyl-4-acetylpyridine |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | 2-Alkynyl-4-acetylpyridine |

| Buchwald-Hartwig Amination | Amine | C-N | 2-Amino-4-acetylpyridine |

Formation of Fused Ring Systems (e.g., imidazo[1,2-a]pyridines, pyrazoles)

The functionalities present in this compound are ideal for the construction of fused heterocyclic systems, which are common scaffolds in medicinal chemistry.

Imidazo[1,2-a]pyridines: The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold can be achieved starting from this compound. A common strategy involves the initial conversion of the 2-bromo group to a 2-amino group via a Buchwald-Hartwig amination or a related nucleophilic substitution reaction. The resulting 2-amino-4-acetylpyridine can then undergo a condensation reaction with an α-haloketone, followed by intramolecular cyclization to furnish the imidazo[1,2-a]pyridine ring system.

Pyrazoles: While not a direct cyclization from the starting material, this compound can be readily converted into a precursor for pyrazole (B372694) synthesis. A Claisen condensation of the acetyl group with an appropriate ester, such as ethyl acetate, can generate a 1,3-dicarbonyl intermediate. This intermediate can then undergo a classical cyclization reaction with a hydrazine (B178648) derivative to yield a substituted pyrazole. The reaction of 1,3-diketones with hydrazines is a well-established and versatile method for the synthesis of pyrazoles.

Synthesis of Polyfunctional Organic Molecules

The ability to perform sequential reactions on the different functional groups of this compound allows for the synthesis of highly substituted and polyfunctional organic molecules. For instance, a Sonogashira coupling at the 2-position can introduce an alkyne, which can then undergo further transformations such as cycloadditions or hydration. Simultaneously, the ketone at the 4-position can be modified through reactions like reduction to an alcohol, conversion to an oxime, or used in condensations to form larger structures. orgsyn.org This stepwise functionalization provides a powerful strategy for building molecular complexity from a relatively simple starting material. The cyanation of the corresponding 2-bromopyridine can also lead to the formation of 2-cyanopyridine (B140075) derivatives, which are versatile intermediates for the synthesis of various heterocyclic compounds. thieme-connect.de

Role in Medicinal Chemistry and Drug Discovery Pathways

The pyridine and fused heterocyclic scaffolds accessible from this compound are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.

Precursor to Novel Bioactive Molecules

The synthetic versatility of this compound makes it a valuable starting material for the generation of libraries of novel compounds for biological screening. The ability to easily introduce a variety of substituents through cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR). For example, its isomer, 1-(4-bromopyridin-2-yl)ethanone, has been used in the synthesis of chalcones, which have been investigated for their anti-amyloid and cholinesterase inhibitory activities. frontierspecialtychemicals.com Furthermore, derivatives of this class of compounds are utilized in the development of kinase inhibitors, which are a major class of anti-cancer drugs.

Intermediacy in Pharmaceutical Synthesis

Due to its favorable reactivity and the importance of the resulting molecular scaffolds, this compound and its isomers serve as key intermediates in the synthesis of pharmaceutical agents. frontierspecialtychemicals.com For instance, related bromopyridine derivatives are used in the synthesis of BACE1 (β-secretase 1) inhibitors, which are being investigated for the treatment of Alzheimer's disease. frontierspecialtychemicals.com The ability to construct complex heterocyclic systems from this intermediate is crucial for accessing the core structures of many modern drugs.

Exploration of Molecular Scaffolds for Target Ligands

The strategic placement of a bromine atom at the 2-position and an acetyl group at the 4-position of the pyridine ring endows this compound with two reactive sites, making it a potentially valuable scaffold for the synthesis of diverse molecular architectures for target-oriented ligands in drug discovery. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of aryl, alkynyl, and amino substituents. The ketone functionality, on the other hand, can serve as a handle for further derivatization through reactions like reductive amination, aldol (B89426) condensation, or conversion to other functional groups.

While specific examples of molecular scaffolds derived directly from this compound are not extensively reported, the broader class of bromopyridine derivatives is known to be a key component in the synthesis of various biologically active compounds. For instance, the related isomer, 1-(4-Bromopyridin-2-yl)ethanone, has been utilized as a building block in the development of chalcones with anti-amyloid and cholinesterase inhibitory activities. frontierspecialtychemicals.com This suggests that this compound could similarly serve as a precursor for novel therapeutic agents.

The general synthetic utility of related bromopyridines in medicinal chemistry is highlighted by their incorporation into kinase inhibitors, a significant class of anticancer drugs. The pyridine moiety often acts as a critical hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The bromo-substituent provides a convenient point for diversification to optimize potency and selectivity. Although direct evidence is lacking for this compound, its potential to be elaborated into kinase inhibitor scaffolds remains a plausible area for future investigation.

Table 1: Potential Molecular Scaffolds via Derivatization of this compound

| Starting Material | Reaction Type | Potential Scaffold | Therapeutic Target Area (Hypothetical) |

| This compound | Suzuki Coupling | 2-Aryl-4-acetylpyridines | Kinase Inhibitors, GPCR Ligands |

| This compound | Sonogashira Coupling | 2-Alkynyl-4-acetylpyridines | Anticancer Agents, Antiviral Agents |

| This compound | Buchwald-Hartwig Amination | 2-Amino-4-acetylpyridines | CNS Disorders, Anti-inflammatory Agents |

| This compound | Reductive Amination | 4-(1-Aminoethyl)-2-bromopyridines | Protease Inhibitors, Modulators of Ion Channels |

Contributions to Materials Science and Other Fields

In the realm of materials science, pyridyl-containing compounds are widely employed as ligands for the formation of metal complexes with interesting photophysical and electronic properties. The nitrogen atom of the pyridine ring readily coordinates to a variety of metal centers. The substitution pattern on the pyridine ring plays a crucial role in tuning the properties of the resulting metal complexes.

While there is a lack of specific research detailing the use of this compound in materials science, its isomer, 1-(4-Bromopyridin-2-yl)ethanone, has been used in the synthesis of ruthenium sensitizers for dye-sensitized solar cells (DSSCs). frontierspecialtychemicals.com In these applications, the pyridyl ligand coordinates to the ruthenium center, and the electronic properties of the ligand are modulated by its substituents to optimize light absorption and electron transfer processes. This precedent suggests a potential, yet unexplored, role for this compound in the development of novel ligands for functional metal complexes in areas such as organic light-emitting diodes (OLEDs), molecular sensors, and catalysis.

The presence of both a coordinating nitrogen atom and a reactive bromine handle makes this compound a candidate for the synthesis of functional polymers. For instance, it could be incorporated into polymer backbones or side chains to introduce metal-coordinating sites or to serve as a point for post-polymerization modification.

Derivatives and Analogues of 1 2 Bromopyridin 4 Yl Ethanone: Structure Reactivity Relationships

Positional Isomers and Substituent Effects on Reactivity

The placement of the bromo and acetyl substituents on the pyridine (B92270) ring profoundly influences the molecule's reactivity, particularly in two key reaction types: nucleophilic aromatic substitution (SNA_r_) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing acetyl group and the inherent electron-deficient nature of the pyridine ring are the dominant factors governing this reactivity.

In nucleophilic aromatic substitution, an electron-poor aromatic ring is attacked by a nucleophile. The reaction is accelerated by the presence of electron-withdrawing groups, especially when they are positioned ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orgnrochemistry.comslideshare.net The pyridine nitrogen itself also activates the ring for nucleophilic attack at the 2- and 4-positions. rsc.org

Considering the isomers of 1-(2-bromopyridin-4-yl)ethanone:

This compound: The acetyl group is para to the bromine atom. This represents a highly activated system for SNA_r_ at the C2 position, as the negative charge of the intermediate can be delocalized onto the carbonyl oxygen.

1-(4-Bromopyridin-2-yl)ethanone: Here, the acetyl group is ortho to the bromine atom. This also provides strong activation for SNA_r_ at the C4 position.

1-(3-Bromopyridin-4-yl)ethanone: The acetyl group is meta to the bromine atom. In this case, the acetyl group cannot stabilize the intermediate via resonance, leading to significantly lower reactivity towards SNA_r_ compared to the ortho and para isomers.

In palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, the reactivity is largely governed by the ease of oxidative addition of the palladium catalyst to the carbon-bromine bond. A study on the regioselective Suzuki cross-coupling of 2,4-dibromopyridine (B189624) revealed that the 2-position is generally more reactive than the 4-position. researchgate.net This is attributed to the higher electrophilicity of the C2 position. The presence of an electron-withdrawing acetyl group is expected to further enhance the electrophilicity of the carbon to which it is attached and the positions ortho and para to it.

| Compound | Relative Position of Substituents | Predicted Reactivity in Nucleophilic Aromatic Substitution | Predicted Reactivity in Pd-Catalyzed Cross-Coupling |

|---|---|---|---|

| This compound | Para (1,4) | High | High (activated C-Br bond at position 2) |

| 1-(4-Bromopyridin-2-yl)ethanone | Ortho (1,2) | High | Moderate to High (activated C-Br bond at position 4) |

| 1-(3-Bromopyridin-4-yl)ethanone | Meta (1,3) | Low | Moderate |

Functional Group Modifications of the Ethanone (B97240) Moiety

The ethanone side chain offers a versatile handle for further synthetic transformations, allowing for the introduction of new functional groups and structural complexity.

Reduction to Alcohols: The ketone can be readily reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent suitable for this transformation, typically used in protic solvents like ethanol. libretexts.orgyoutube.comquizlet.com This reaction converts the carbonyl group into a hydroxyl group, as demonstrated in the synthesis of 1-(2-bromopyridin-4-yl)ethanol. vulcanchem.com

Olefination Reactions: The carbonyl group can be converted into a carbon-carbon double bond through olefination reactions.

Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide to convert aldehydes or ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org It is a widely used method for forming C=C bonds. youtube.comlibretexts.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig reagent. wikipedia.orgnrochemistry.com This often allows for reaction with more hindered ketones and typically provides excellent selectivity for the (E)-alkene. slideshare.netorganic-chemistry.orgyoutube.com

These modifications significantly alter the chemical properties of the molecule, for instance, by removing the electron-withdrawing character of the carbonyl and introducing new reactive centers.

| Reaction Type | Reagent Example | Product Functional Group | Key Features |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Mild and selective for ketones and aldehydes. quizlet.com |

| Wittig Reaction | Triphenyl phosphonium ylide (Ph₃P=CHR) | Alkene | Versatile C=C bond formation. organic-chemistry.org |

| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion ((RO)₂P(O)CHR⁻) | Alkene | Often gives high (E)-selectivity; reacts with hindered ketones. organic-chemistry.org |

Halogen Variations within the Pyridine Ring

The identity of the halogen atom at the 2-position of the pyridine ring has a critical impact on the reactivity, particularly in palladium-catalyzed cross-coupling reactions. The reactivity of the carbon-halogen bond in the rate-determining oxidative addition step generally follows the order of bond strength: C-I > C-Br > C-Cl. nih.gov

Iodo-analogue (1-(2-Iodopyridin-4-yl)ethanone): This compound would be the most reactive in cross-coupling reactions like Suzuki and Sonogashira, often reacting under milder conditions than the bromo derivative. wikipedia.org

Chloro-analogue (1-(2-Chloropyridin-4-yl)ethanone): This compound is significantly less reactive and often requires more forcing conditions, specialized catalysts, or more active palladium-ligand systems to achieve efficient coupling.

Fluoro-analogue (1-(2-Fluoropyridin-4-yl)ethanone): The C-F bond is generally unreactive in standard palladium cross-coupling reactions due to its high bond strength.

Conversely, in nucleophilic aromatic substitution, the reactivity trend is often reversed (F > Cl > Br > I), as the reaction rate is determined by the attack of the nucleophile, which is facilitated by the more electronegative halogens, rather than the cleavage of the carbon-halogen bond.

| Halogen | Compound | Relative Reactivity in Pd-Catalyzed Cross-Coupling | Relative Reactivity in Nucleophilic Aromatic Substitution |

|---|---|---|---|

| Iodine | 1-(2-Iodopyridin-4-yl)ethanone | Highest | Lowest |

| Bromine | This compound | Intermediate | Intermediate |

| Chlorine | 1-(2-Chloropyridin-4-yl)ethanone | Low | High |

| Fluorine | 1-(2-Fluoropyridin-4-yl)ethanone | Lowest (generally unreactive) | Highest |

Structural Modifications and their Impact on Synthetic Utility and Reaction Outcomes

This compound and its derivatives are valuable building blocks, particularly in the synthesis of complex molecules for medicinal chemistry, such as kinase inhibitors. ed.ac.ukresearchgate.net Kinases are a class of enzymes that are crucial in cell signaling, and their dysregulation is implicated in diseases like cancer. ed.ac.uk

The synthetic utility of these building blocks is determined by the strategic placement of functional groups that can either engage in key bond-forming reactions or interact with the biological target. For example, the bromo-substituent allows for the introduction of various aryl and heteroaryl groups via Suzuki or Stille coupling, enabling the exploration of the chemical space around the pyridine core. The ethanone moiety can be a precursor to other functionalities or a key pharmacophoric element itself.

The introduction of further substituents on the pyridine ring can modulate the electronic properties and steric profile of the molecule. rsc.orgnih.gov For instance, adding an electron-donating group could decrease the reactivity of the C-Br bond in cross-coupling reactions but might be a necessary feature for biological activity. The design of fused pyridine building blocks from such precursors is also a strategy to access novel chemical scaffolds for high-throughput screening and drug discovery. nih.gov The specific substitution patterns on these pyridine-based scaffolds are often crucial for achieving potent and selective inhibition of protein kinases. nih.govnih.govmdpi.com

Ultimately, the impact of any structural modification must be assessed in the context of the desired reaction outcome or biological target. A change that facilitates a particular synthetic step might be detrimental to a subsequent one or to the final compound's intended function.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR analysis for 1-(2-Bromopyridin-4-yl)ethanone reveals the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the methyl group. Based on the structure, the anticipated signals in a deuterated solvent like CDCl₃ would include:

A singlet for the three protons of the methyl group (CH₃).

Three signals in the aromatic region corresponding to the three protons on the substituted pyridine ring. These signals typically appear as a doublet, a doublet of doublets, and a singlet or narrow doublet, reflecting their coupling with adjacent protons.

The specific chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the acetyl group.

Table 1: Expected ¹H-NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methyl Protons (-CH₃) | ~2.6 | Singlet (s) |

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. For this compound, with a molecular formula of C₇H₆BrNO, seven distinct carbon signals are expected. synquestlabs.com These include the carbonyl carbon of the ketone, the methyl carbon, and the five carbons of the pyridine ring. The bromine-substituted carbon (C2) is often observed at a specific chemical shift.

Table 2: Expected ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | ~195-200 |

| Pyridine Ring Carbons | ~120-155 |

Note: Data is inferred from analogous structures and general principles of NMR spectroscopy.

To unambiguously assign proton and carbon signals and to confirm the substitution pattern, advanced two-dimensional (2D) NMR experiments are utilized. numberanalytics.comipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically on adjacent carbons. It would be used to confirm the connectivity of the protons on the pyridine ring. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for definitive assignment of the pyridine ring's CH groups. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the placement of the acetyl group by showing a correlation from the methyl protons to the carbonyl carbon and the adjacent ring carbon (C4). ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are bonded. This can help confirm the geometry and conformation of the molecule.

These advanced methods are essential for the structural elucidation of complex heterocyclic compounds. numberanalytics.comipb.pt

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The molecular formula for this compound is C₇H₆BrNO, with a molecular weight of approximately 200.03 g/mol . synquestlabs.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates components of a mixture via liquid chromatography before they are introduced into the mass spectrometer for detection and analysis. umich.eduajrconline.org This is particularly useful for analyzing reaction mixtures or assessing the purity of the synthesized compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. rsc.org This precision allows for the unequivocal determination of a compound's elemental formula. For this compound, HRMS would confirm the molecular formula C₇H₆BrNO by matching the experimental mass to the calculated exact mass (198.9633 Da). spectrabase.com A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak, which will show two peaks of nearly equal intensity (M+ and M+2) separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 3: Molecular Formula and Mass Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆BrNO | synquestlabs.com |

| Molecular Weight | 200.03 g/mol | synquestlabs.com |

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that is well-suited for polar molecules. rsc.org It typically generates protonated molecules [M+H]⁺ or other adducts. For this compound, ESI-MS in positive ion mode would be expected to produce a prominent ion cluster around m/z 200 and 202, corresponding to [C₇H₆BrNO+H]⁺.

Fragmentation analysis within the mass spectrometer (MS/MS) provides further structural confirmation. The protonated molecule can be induced to fragment, and the resulting daughter ions provide clues to the molecule's structure. Common fragmentation pathways for this compound might include the loss of the acetyl group or cleavage of the carbon-bromine bond.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-(4-bromophenyl)ethanone |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. helixchrom.com It operates on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, these bonds absorb radiation at their specific frequencies, leading to a unique spectral fingerprint.

For this compound, the FT-IR spectrum is expected to display a combination of signals characteristic of its acetyl group and the 2-bromopyridine (B144113) ring. While a specific spectrum for this exact compound is not publicly available, we can predict the key absorption bands by examining its structural analogues, 4-acetylpyridine (B144475) and 2-bromopyridine. chemicalbook.comchemicalbook.comchemicalbook.com

The most prominent peak would be the strong carbonyl (C=O) stretching vibration from the ethanone (B97240) moiety, typically observed in the region of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring are expected to appear above 3000 cm⁻¹. Vibrations associated with the pyridine ring structure (C=C and C=N stretching) typically produce a series of bands in the 1400-1600 cm⁻¹ region. pw.edu.pl The presence of the bromine atom is indicated by the C-Br stretching vibration, which is expected at lower wavenumbers, generally in the 600-500 cm⁻¹ range. The methyl group's C-H bending vibrations would also be present, typically around 1450 cm⁻¹ (asymmetric) and 1370 cm⁻¹ (symmetric).

A summary of the predicted characteristic FT-IR absorption bands is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H (Pyridine) | Stretching | 3000 - 3100 | Medium-Weak |

| Carbonyl (Ketone) | C=O Stretching | 1680 - 1700 | Strong |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 | Medium-Strong |

| Methyl (CH₃) | Asymmetric Bending | ~1450 | Medium |

| Methyl (CH₃) | Symmetric Bending | ~1370 | Weak |

| C-Br | Stretching | 600 - 500 | Medium-Strong |

This table is generated based on characteristic vibrational frequencies of analogous compounds.

Raman spectroscopy serves as a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, providing information on vibrational modes within a molecule. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy excels in detecting non-polar bonds and symmetric vibrations.

In the analysis of this compound, Raman spectroscopy would be particularly useful for characterizing the pyridine ring and the C-Br bond. The Raman spectrum of 2-bromopyridine shows characteristic signals for the ring breathing modes and other skeletal vibrations. nih.gov Similarly, the spectrum for 4-bromopyridine (B75155) hydrochloride has been documented. chemicalbook.com For this compound, strong Raman signals are expected for the symmetric breathing vibrations of the pyridine ring. The C-Br stretching vibration would also be Raman active, typically appearing as a strong band in the low-frequency region. The carbonyl C=O stretch, while strong in the IR, would show a weaker but still detectable band in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Pyridine Ring | Ring Breathing/Stretching | 1000 - 1600 | Strong |

| Carbonyl (Ketone) | C=O Stretching | 1680 - 1700 | Weak-Medium |

| C-Br | Stretching | 200 - 400 | Strong |

This table is generated based on characteristic Raman shifts of analogous compounds. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the types of electronic transitions occurring.

For this compound, two main types of electronic transitions are expected: π → π* and n → π*.

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems like the pyridine ring exhibit strong π → π* absorptions. These are typically high-energy transitions occurring at shorter wavelengths (around 200-280 nm). The spectrum of 2-bromopyridine, for instance, shows absorptions in this region. nih.gov

n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atom in the pyridine ring or the oxygen atom in the carbonyl group) to a π* antibonding orbital. These are lower energy transitions and thus appear at longer wavelengths, typically above 280 nm. They are usually much weaker in intensity than π → π* transitions. The UV-visible transmittance spectrum for a salt of 4-acetylpyridine shows a cutoff wavelength that suggests absorptions in the UV region consistent with these transitions. researchgate.net

The combination of the bromopyridine ring and the acetyl group will influence the exact positions and intensities of these absorption bands. Solvents can also induce shifts in the absorption maxima (solvatochromism). nih.gov

| Transition Type | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | Pyridine Ring | ~260 - 280 | High |

| n → π | C=O, Pyridine N | > 280 | Low |

This table presents expected absorption maxima based on data from 2-bromopyridine and 4-acetylpyridine derivatives. nih.govresearchgate.net

Chromatographic Techniques for Purity and Separation

Chromatography is indispensable for separating components of a mixture and assessing the purity of a compound. For a non-volatile solid like this compound, liquid chromatography is the method of choice.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of pharmaceutical and chemical compounds. It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

For this compound, a reverse-phase HPLC (RP-HPLC) method would be most suitable. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. The retention of the compound is primarily driven by its hydrophobicity. Methods for analyzing various pyridine derivatives, including bromopyridines, often employ such conditions. helixchrom.comhelixchrom.comresearchgate.net An acidic modifier, such as formic acid or trifluoroacetic acid, is commonly added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of silanol (B1196071) groups on the stationary phase and protonating the pyridine nitrogen. helixchrom.com Detection is typically achieved using a UV detector set to a wavelength where the compound absorbs strongly, as determined by its UV-Vis spectrum (e.g., ~260 nm).

| Parameter | Typical Condition |

| Column | Reverse-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Modifier | 0.1% Formic Acid or Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260 nm |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

This table outlines a typical HPLC method based on established procedures for related pyridine derivatives. helixchrom.comsielc.com

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that uses columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. waters.com The principles of separation remain the same as in HPLC.

A UPLC method for this compound would also be based on reverse-phase chromatography. The key difference would be the use of a UPLC-specific column and a system capable of handling the higher backpressures generated. The faster analysis times offered by UPLC are particularly advantageous for high-throughput screening or reaction monitoring. waters.com The derivatization of ketones and aldehydes is a common strategy in metabolomics to improve their detection by UPLC-MS, highlighting the suitability of the technique for carbonyl-containing compounds. nih.govresearchgate.net

| Parameter | Typical Condition |

| Column | UPLC Reverse-Phase C18 (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Modifier | 0.1% Formic Acid or Trifluoroacetic Acid |

| Flow Rate | 0.4 - 0.6 mL/min |

| Detection | UV or Mass Spectrometry (MS) |

| Temperature | Controlled (e.g., 30-50 °C) |

This table outlines a typical UPLC method based on the principles of UPLC and methods for related compounds. waters.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

As of the latest available research data, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible scientific literature or crystallographic databases. While the compound is commercially available and its basic physical properties are known, its three-dimensional solid-state architecture, including precise bond lengths, bond angles, and intermolecular interactions, awaits experimental determination.

X-ray crystallography is a powerful analytical technique that provides unambiguous proof of a molecule's structure in the solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is dependent on the arrangement of atoms within the crystal lattice. By collecting and analyzing this data, researchers can construct a detailed three-dimensional model of the molecule.

For a compound like this compound, a solid at room temperature, X-ray crystallography would yield crucial information. sigmaaldrich.com This would include the determination of its crystal system, space group, and the precise coordinates of each atom within the unit cell. Such data is invaluable for understanding the compound's conformational preferences and the nature of non-covalent interactions, such as halogen bonding or π-stacking, which can influence its physical properties and reactivity.

Although no specific crystallographic data for this compound is available, related structures containing bromopyridine and acetyl functionalities have been studied. These studies offer insights into the potential structural motifs that might be present in the target compound. However, direct extrapolation of these findings is not a substitute for experimental determination.

The scientific community awaits a formal publication detailing the single-crystal X-ray structure of this compound to fully elucidate its solid-state characteristics. Such a study would provide a foundational piece of data for further research into its chemical and physical behavior.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it a standard tool for chemists. For 1-(2-bromopyridin-4-yl)ethanone, DFT studies would provide fundamental information about its geometry, stability, and electronic characteristics.

Geometry Optimization and Conformational Analysis

A critical first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this would involve calculating the potential energy of the molecule as a function of its bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

The key conformational feature of this molecule is the orientation of the acetyl group relative to the pyridine (B92270) ring. The rotation around the C-C bond connecting the carbonyl group to the ring would be systematically explored. It is expected that the most stable conformer would have the acetyl group lying in or close to the plane of the pyridine ring to maximize π-conjugation, which enhances stability. Steric hindrance between the carbonyl oxygen or methyl group and the hydrogen atom on the C5 position of the pyridine ring would be a determining factor in the precise rotational angle.

Table 1: Predicted Key Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value | Rationale |

| C(ring)-C(acetyl) Bond Length | ~1.50 Å | Typical sp²-sp² carbon-carbon single bond length. |

| C=O Bond Length | ~1.22 Å | Characteristic of a conjugated ketone. |

| C(ring)-Br Bond Length | ~1.88 Å | Typical C(sp²)-Br bond length. |

| C(ring)-C(acetyl)-O-C(methyl) Dihedral Angle | ~0° or ~180° | Planar or near-planar conformation is expected for maximum conjugation. |

Note: These are estimated values based on standard bond lengths and computational studies of similar molecules. Actual calculated values would depend on the specific DFT functional and basis set used.

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. nih.gov The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and reactivity. chalcogen.ro A smaller gap generally implies higher reactivity. nih.govchalcogen.ro

For this compound, the HOMO is expected to be localized primarily on the bromine atom and the π-system of the pyridine ring, reflecting the electron-donating character of the halogen and the aromatic system. The LUMO is anticipated to be centered on the acetyl group and the π-system of the pyridine ring, particularly on the carbon atoms of the ring and the carbonyl carbon, which are the primary electrophilic sites. The electron-withdrawing nature of the acetyl group and the electronegativity of the nitrogen atom would lower the LUMO energy.

Table 2: Conceptual HOMO-LUMO Characteristics for this compound

| Orbital | Predicted Localization | Implied Reactivity |

| HOMO | Pyridine ring (π-system), Bromine lone pairs | Site for electrophilic attack. |

| LUMO | Acetyl group (C=O π), Pyridine ring (π-system) | Site for nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity. |

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational vibrational analysis predicts the frequencies and intensities of infrared (IR) and Raman spectra. capes.gov.br By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. Comparing this theoretical spectrum with an experimentally obtained one allows for the precise assignment of vibrational modes to specific molecular motions (e.g., C=O stretch, C-Br stretch, ring breathing modes). aimspress.com

For this compound, a prominent feature in the calculated IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically expected in the range of 1680-1700 cm⁻¹. Other significant calculated vibrations would include C-N and C-C stretching modes within the pyridine ring, C-H stretching and bending modes, and the C-Br stretching vibration at a lower frequency. A good correlation between the calculated and experimental spectra would validate the accuracy of the computed geometry. dntb.gov.ua

Reaction Mechanism Predictions and Transition State Elucidation

Theoretical chemistry is invaluable for mapping out the pathways of chemical reactions. For this compound, which is a versatile synthetic intermediate, computational methods could be used to elucidate the mechanisms of various reactions, such as nucleophilic aromatic substitution at the bromine-bearing carbon or reactions involving the acetyl group.

For instance, in a Suzuki or Sonogashira cross-coupling reaction, where the bromine atom is replaced, DFT could be used to model the entire catalytic cycle. This would involve calculating the energies of reactants, intermediates, transition states, and products for each elementary step (e.g., oxidative addition, transmetalation, reductive elimination). Locating the transition state structures and calculating their energies would reveal the rate-determining step of the reaction and provide insights into how to optimize reaction conditions.

Prediction of Regioselectivity and Stereoselectivity

When a molecule has multiple reactive sites, computational methods can predict where a reaction is most likely to occur (regioselectivity). For this compound, a key question for reactions like nitration or further halogenation would be the position of attack on the pyridine ring. By calculating the energies of the possible intermediates formed upon attack at different positions (C3, C5, or C6), the most favorable reaction pathway can be identified. Fukui functions or mapping the molecular electrostatic potential (MEP) are other computational tools used to pinpoint the most reactive sites. The red regions of an MEP map, indicating negative potential, are susceptible to electrophilic attack, while blue regions (positive potential) are prone to nucleophilic attack. nih.gov

While this compound itself is achiral, if it were to react to form a chiral center, computational methods could predict the stereoselectivity. By calculating the energies of the transition states leading to different stereoisomers, the preferred product can be determined.

Computational Screening for Analogues and Derivatives

Computational screening allows for the rapid evaluation of a large number of related molecules (analogues and derivatives) without the need to synthesize each one. medrxiv.org Starting with the core structure of this compound, various modifications could be computationally explored. For example, the bromo substituent could be replaced with other halogens (Cl, I) or functional groups. Similarly, the methyl group on the acetyl moiety could be substituted.

Future Research Directions and Perspectives for 1 2 Bromopyridin 4 Yl Ethanone

The continued exploration of 1-(2-Bromopyridin-4-yl)ethanone and its derivatives holds significant promise for advancements in various scientific fields. As a versatile building block, its future research is poised to focus on enhancing its synthesis, functionalization, and application through innovative technologies and methodologies.

Q & A

Basic Questions

Q. What are the optimized laboratory-scale synthesis methods for 1-(2-Bromopyridin-4-yl)ethanone, and how can reaction yields be improved?

- Methodology : A common approach involves bromination of 4-acetylpyridine using bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts can introduce the bromine substituent post-ketone formation. For improved yields:

- Use anhydrous solvents (e.g., dry acetonitrile) to minimize side reactions .

- Optimize reaction temperature (e.g., 60–80°C for bromination) and stoichiometry (1:1.2 ratio of precursor to brominating agent).

- Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Key Techniques :

- and NMR : Identify pyridine ring protons (δ 7.5–8.5 ppm) and acetyl group signals (δ 2.5–2.7 ppm for ) .

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks ( 199 for ) and fragmentation patterns .

- Elemental Analysis : Verify purity (>95%) via %C, %H, %N.

Advanced Questions

Q. How does the bromine substituent in this compound influence its reactivity in cross-coupling reactions for constructing complex heterocycles?

- Mechanistic Insight : The bromine at the 2-position acts as a leaving group, enabling palladium-catalyzed couplings (e.g., Suzuki, Heck). Its ortho position relative to the acetyl group sterically hinders certain pathways but enhances regioselectivity in aryl-aryl bond formation.

- Application Example : Use with boronic acids in Suzuki reactions to synthesize bipyridine derivatives, critical in ligands for catalysis or anticancer agents .

Q. What are the best practices for resolving crystallographic data of this compound derivatives using software like SHELXL?

- Protocol :

- Collect high-resolution X-ray data (Mo Kα radiation, λ = 0.71073 Å).

- Use SHELXT for structure solution via intrinsic phasing and SHELXL for refinement. Apply TWIN/BASF commands if twinning is observed .

- Validate hydrogen bonding and π-stacking interactions using Mercury software.

Q. How can researchers assess the stability of this compound under varying experimental conditions, and what are the key degradation pathways?

- Stability Tests :

- Thermal : TGA/DSC analysis (decomposition onset ~200°C).

- Photolytic : Expose to UV light (254 nm) and monitor via HPLC for bromine displacement or ketone oxidation.

- Hydrolytic : Reflux in aqueous ethanol (pH 1–13) to identify acid/base-sensitive sites.

Q. What role does this compound serve as an intermediate in the synthesis of pharmacologically active pyridine derivatives?

- Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.